molecular formula C7H14O3 B3046833 Ethyl 5-hydroxypentanoate CAS No. 13107-53-4

Ethyl 5-hydroxypentanoate

Cat. No.: B3046833
CAS No.: 13107-53-4
M. Wt: 146.18 g/mol
InChI Key: FKHNTGWOIDULDM-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxypentanoate is an organic compound with the molecular formula C7H14O3. It is an ester derived from pentanoic acid and ethanol. This compound is known for its applications in various chemical processes and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxypentanoate can be synthesized through the esterification of 5-hydroxypentanoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Additionally, the use of solid acid catalysts can be employed to enhance the reaction rate and reduce the need for corrosive liquid acids .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-hydroxypentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxypentanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 5-hydroxypentanoic acid and ethanol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released 5-hydroxypentanoic acid can then participate in further metabolic processes .

Comparison with Similar Compounds

  • Ethyl 4-hydroxypentanoate
  • Ethyl 3-hydroxypentanoate
  • Ethyl 2-hydroxypentanoate

Comparison: Ethyl 5-hydroxypentanoate is unique due to the position of the hydroxyl group on the fifth carbon atom. This positioning can influence its reactivity and the types of reactions it undergoes. For example, the hydroxyl group in this compound is further from the ester group compared to ethyl 2-hydroxypentanoate, which can affect its chemical behavior and applications .

Properties

IUPAC Name

ethyl 5-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-10-7(9)5-3-4-6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHNTGWOIDULDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512918
Record name Ethyl 5-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13107-53-4
Record name Ethyl 5-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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